2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid
Description
2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of two carboxyl groups and a methyl group attached to a benzene ring
Properties
IUPAC Name |
5-(2-carboxy-4-methylphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8-2-3-12(13(4-8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEBTLRYQCNEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691874 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-62-4 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dicarboxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-methylbenzoic acid, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Diazotization and Coupling: The amino groups are converted to diazonium salts, which are then coupled with a suitable aromatic compound to form the desired product.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce carboxyl groups, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to form additional carboxyl groups.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonating agents, nitrating agents.
Major Products:
Oxidation Products: Additional carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dicarboxyphenyl)-5-methylbenzoic acid depends on its application. In catalysis, it acts as a ligand that coordinates with metal ions to form active catalytic sites. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
- 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
- 5-(3,5-Dicarboxyphenyl)nicotinic acid
- 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium dichloride
Comparison: 2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid is unique due to the presence of a methyl group, which can influence its reactivity and interactions compared to similar compounds
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